16α-Hydroxydehydrotrametenolsäure

Übersicht

Beschreibung

16alpha-Hydroxydehydrotrametenolic acid is a triterpenoid acid derived from the mycelium of the fungus Poria cocos. This compound is known for its various biological activities and has been the subject of numerous scientific studies due to its potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

16alpha-Hydroxydehydrotrametenolic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of triterpenoid acids.

Biology: The compound is studied for its biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.

Medicine: Research has shown that 16alpha-Hydroxydehydrotrametenolic acid has potential therapeutic applications in treating diseases such as cancer and viral infections.

Wirkmechanismus

Target of Action

16alpha-Hydroxydehydrotrametenolic acid is a triterpene acid that is fermented in the mycelium of the fungus Poria cocos . The primary target of this compound is the Mpro, the main protease of COVID-19 . This protease is critical for viral proteolytic maturation and is currently a key target in the design of potential inhibitors .

Mode of Action

The compound interacts with its target, the Mpro protease, by binding stably to the active site of Mpro with high levels of binding activity . This interaction inhibits the activity of the protease, thereby potentially inhibiting the maturation of the virus.

Biochemical Pathways

It is known that the compound’s inhibition of the mpro protease disrupts the proteolytic maturation of the virus, which is a crucial step in the virus’s life cycle .

Pharmacokinetics

It is known that the compound is a white powder that is soluble in methanol and ethanol, slightly soluble in water, and insoluble in ethyl acetate . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 16alpha-Hydroxydehydrotrametenolic acid’s action primarily involve the inhibition of the Mpro protease, which disrupts the life cycle of the virus . This could potentially lead to a decrease in viral replication and an overall reduction in viral load.

Action Environment

The action, efficacy, and stability of 16alpha-Hydroxydehydrotrametenolic acid can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in alcohol-based solutions than in aqueous solutions . .

Biochemische Analyse

Biochemical Properties

It is known to have anti-inflammatory properties

Cellular Effects

16alpha-Hydroxydehydrotrametenolic acid has been shown to have inhibitory effects on NO production and iNOS expression in LPS-stimulated Raw264.7 cells . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression.

Molecular Mechanism

It has been suggested that it may bind to the active site of Mpro, a key target in the design of potential inhibitors for COVID-19 . This binding interaction could lead to changes in gene expression and enzyme activation or inhibition.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

16alpha-Hydroxydehydrotrametenolic acid is typically obtained through the fermentation of Poria cocos mycelium. The compound can be extracted and purified using solvents such as methanol and ethanol. It is slightly soluble in water and insoluble in ethyl acetate .

Industrial Production Methods

Industrial production of 16alpha-Hydroxydehydrotrametenolic acid involves large-scale fermentation processes using Poria cocos. The mycelium is cultivated under controlled conditions to optimize the yield of the triterpenoid acids. The extraction process involves solvent extraction followed by purification steps to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

16alpha-Hydroxydehydrotrametenolic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Solvents: Methanol, ethanol, and water are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

16alpha-Hydroxydehydrotrametenolic acid can be compared with other triterpenoid acids such as:

- Pachymic acid

- Poricoic acid A

- Poricoic acid B

Uniqueness

What sets 16alpha-Hydroxydehydrotrametenolic acid apart from these similar compounds is its specific molecular structure, which confers unique biological activities. For instance, its ability to inhibit the primary protease of COVID-19 is a distinctive feature that highlights its potential as an antiviral agent .

Biologische Aktivität

16alpha-Hydroxydehydrotrametenolic acid, a triterpenoid compound primarily isolated from the edible fungus Poria cocos, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anti-inflammatory properties, potential therapeutic applications, and relevant research findings.

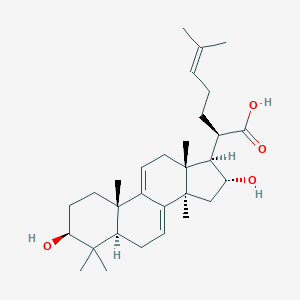

Chemical Structure and Properties

- Chemical Formula : C₃₀H₄₆O₄

- Molecular Weight : 470.66 g/mol

- CAS Number : 176390-66-2

- Density : 1.1±0.1 g/cm³

- Boiling Point : 617.6±55.0 °C at 760 mmHg

- Flash Point : 341.3±28.0 °C

The compound is characterized by multiple hydroxyl groups and a unique carbon structure, contributing to its biological reactivity and potential therapeutic effects.

Anti-inflammatory Properties

Research has demonstrated that 16alpha-Hydroxydehydrotrametenolic acid exhibits significant anti-inflammatory activity. A study involving LPS-stimulated Raw264.7 cells showed that this compound can effectively inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). The findings are summarized in the table below:

| Activity | Effect |

|---|---|

| Inhibition of NO Production | Yes |

| Inhibition of iNOS Expression | Yes |

| Reduction of Prostaglandin E2 | Yes |

| Downregulation of COX-2 | Yes |

This anti-inflammatory effect positions 16alpha-Hydroxydehydrotrametenolic acid as a promising candidate for the development of natural anti-inflammatory agents in pharmaceuticals and functional foods .

The mechanism by which 16alpha-Hydroxydehydrotrametenolic acid exerts its anti-inflammatory effects involves the modulation of key inflammatory pathways:

- Inhibition of Cyclooxygenase (COX) : The compound reduces COX-2 protein expression, leading to decreased levels of inflammatory mediators such as prostaglandins.

- Nitric Oxide Pathway Modulation : By inhibiting iNOS, it limits NO production, which is often elevated during inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of 16alpha-Hydroxydehydrotrametenolic acid:

-

Study on Anti-inflammatory Effects :

- Conducted using LPS-stimulated macrophages.

- Results indicated a significant reduction in inflammatory markers with increasing concentrations of the compound.

-

Network Pharmacology Approach :

- A recent study utilized network pharmacology to predict the interactions of Poria cocos components, including 16alpha-Hydroxydehydrotrametenolic acid, with various disease targets.

- Findings suggested potential applications in treating conditions related to inflammation and viral infections, including COVID-19 .

- Comparative Analysis with Other Triterpenoids :

Eigenschaften

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-25,31-32H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLKAKROJKMHIT-WIUKAADNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 16α-Hydroxydehydrotrametenolic acid interact with xanthine oxidase, and what are the potential downstream effects?

A: The research paper identifies 16α-Hydroxydehydrotrametenolic acid as a mixed inhibitor of xanthine oxidase []. While the exact binding mechanism isn't fully detailed, mixed inhibition implies that this compound can bind to both the free enzyme and the enzyme-substrate complex, potentially affecting different stages of the enzymatic reaction. This inhibition of xanthine oxidase is significant because it can lead to a decrease in uric acid production. Since elevated uric acid levels are a hallmark of gout, this inhibitory action positions 16α-Hydroxydehydrotrametenolic acid as a potential therapeutic agent for managing this condition [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.